Product packaging for Oxarbazole(Cat. No.:CAS No. 35578-20-2)

Oxarbazole

Cat. No.: B1201291
CAS No.: 35578-20-2
M. Wt: 349.4 g/mol
InChI Key: ZNHCPKKNDKCPDG-UHFFFAOYSA-N
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Description

Contextualization of Oxarbazole within the Carbazole (B46965) and Heterocyclic Compound Research Landscape

This compound is a chemical compound classified as a carbazole derivative, specifically a tetrahydrocarbazole-3-carboxylic acid rroij.comijsrtjournal.com. Its systematic name is 9-Benzoyl-2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid rroij.comechemcom.com. The compound possesses a molecular formula of C₂₁H₁₉NO₄ and a molecular weight of 349.38 g/mol rroij.comechemcom.comontosight.ai. It exhibits racemic stereochemistry rroij.comchemicalbook.com.

Carbazoles are a significant class of nitrogen-containing heterocyclic compounds characterized by a tricyclic framework where a central five-membered nitrogen-containing pyrrole (B145914) ring is fused to two benzene (B151609) rings echemcom.comchemicalbook.comontosight.ai. These compounds are of considerable interest in medicinal chemistry due to their diverse structural properties and wide range of biological activities echemcom.comchemicalbook.commdpi.commdpi.com. Heterocyclic compounds, in general, form a cornerstone of modern drug development, providing versatile molecular scaffolds that can be tailored to interact with specific biological targets and optimize pharmacokinetic properties rroij.comijsrtjournal.commdpi.comnih.gov.

The core carbazole structure, with its highly conjugated system and rigid fused rings, allows for easy modification and the introduction of various functional groups, leading to a broad spectrum of derivatives with distinct functions and biological activities echemcom.comsioc-journal.cn. This compound, as a tetrahydrocarbazole, represents a saturated variant of the carbazole nucleus, offering unique chemical and biological profiles within this extensive compound class.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₉NO₄ rroij.comechemcom.comontosight.ai
Molecular Weight349.38 g/mol rroij.comechemcom.comontosight.ai
CAS Number35578-20-2 rroij.comechemcom.comontosight.ai
PubChem CID37184 epa.govscitoys.com
StereochemistryRacemic rroij.comchemicalbook.com
Charge0 rroij.comchemicalbook.com

Synonyms of this compound

SynonymTypeSource
9-Benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acidSystematic Name rroij.comechemcom.com
WIN 34284Code rroij.comechemcom.com
OxarbazolumCommon Name echemcom.com
OxarbazolCommon Name echemcom.com
This compound [USAN:INN]Common Name echemcom.com

Historical Trajectories and Significance of this compound Investigation in Chemical Sciences

This compound, also identified by its code name WIN 34284, emerged in chemical sciences as a compound developed for its potential antiasthmatic properties rroij.comechemcom.comchemicalbook.com. Early investigations into this compound focused on its capacity to inhibit bronchoconstriction, particularly that induced by immune complexes chemicalbook.com. This specific mechanism of action positioned it as a candidate in the search for agents affecting the respiratory system rroij.comchemicalbook.com.

Research efforts in the late 1970s included studies on the evaluation of this compound's antiasthmatic potential, notably in guinea pigs, and detailed analyses of its absorption and disposition in both humans and laboratory animals chemicalbook.com. These studies were part of a broader trajectory in medicinal chemistry aimed at exploring novel therapeutic avenues for respiratory conditions. Despite these investigations, the research and development of this compound were ultimately discontinued, and the compound was never brought to market chemicalbook.com. Its historical significance lies in its contribution to the understanding of structure-activity relationships within the tetrahydrocarbazole class and the exploration of immune complex-mediated bronchoconstriction inhibition.

Overview of Current Academic Research Focus Areas for this compound and Analogues

While direct academic research on this compound itself has ceased and the compound was never commercialized chemicalbook.com, the broader class of carbazole and tetrahydrocarbazole derivatives, to which this compound belongs, remains a highly active and significant area of investigation in advanced chemical research echemcom.comchemicalbook.commdpi.comsioc-journal.cnwisdomlib.orgnih.govtandfonline.comresearchgate.netwjarr.comnih.goveurjchem.complos.org. Medicinal chemists continue to explore these heterocyclic compounds due to their diverse and potent biological activities, considering the carbazole scaffold as a "pharmacophoric nucleus" echemcom.com.

Current academic research on carbazole and tetrahydrocarbazole analogues encompasses a wide array of therapeutic potentials and applications:

Antimicrobial and Anticancer Activities: Numerous studies focus on synthesizing new carbazole derivatives and evaluating their efficacy against various bacterial, fungal, and cancer cell lines. These compounds have demonstrated antibacterial, antifungal, and antitumor properties, with ongoing efforts to improve their pharmacokinetic and pharmacodynamic profiles echemcom.commdpi.comwisdomlib.orgnih.govtandfonline.comresearchgate.netwjarr.com.

Neuroprotective and Neurological Applications: Research explores carbazole derivatives for their neuroprotective effects, including their potential in treating neurodegenerative diseases like Alzheimer's disease by normalizing impaired endoplasmic reticulum (ER) calcium homeostasis echemcom.commdpi.comnih.govresearchgate.netnih.govresearchgate.net.

Anti-inflammatory and Immunomodulatory Properties: The anti-inflammatory activities of carbazole derivatives continue to be investigated, building on the historical context of compounds like this compound that affected immune responses echemcom.commdpi.comwisdomlib.org.

Enzyme Inhibition: Tetrahydrocarbazoles have been identified as novel inhibitors of P-type ATPases, including fungal H+-ATPase and mammalian Ca2+-ATPase (SERCA) and Na+,K+-ATPase, indicating potential for antifungal and other therapeutic applications researchgate.netplos.org. Structure-activity relationship (SAR) studies are crucial in this area to optimize selectivity and potency researchgate.netnih.govplos.org.

Other Biological Activities: Carbazole derivatives are also being studied for their anticonvulsant, antidiabetic, anti-HIV, anti-malarial, and anti-tuberculosis activities echemcom.commdpi.comwisdomlib.orgnih.govresearchgate.netwjarr.com.

Materials Science and Optoelectronics: Beyond medicinal applications, carbazole derivatives are explored for their unique electronic and charge-transport properties, making them valuable in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) ontosight.aiontosight.aisioc-journal.cn.

The ongoing research emphasizes the synthesis of new derivatives, structure-activity relationship analyses, and the use of computational chemistry and molecular modeling to design compounds with improved properties and targeted biological interactions ontosight.aimdpi.comtandfonline.comresearchgate.net. This continuous exploration underscores the enduring significance of the carbazole and tetrahydrocarbazole scaffolds in the discovery and development of novel chemical entities for diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B1201291 Oxarbazole CAS No. 35578-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35578-20-2

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

9-benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C21H19NO4/c1-26-15-8-10-19-17(12-15)16-11-14(21(24)25)7-9-18(16)22(19)20(23)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3,(H,24,25)

InChI Key

ZNHCPKKNDKCPDG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4

Synonyms

9-benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acid
oxarbazole

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Oxarbazole

Established Synthetic Pathways for Oxarbazole Core Structures

The core carbazole (B46965) structure, foundational to compounds like this compound, can be assembled through various well-established synthetic routes, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Classical approaches to synthesizing the carbazole moiety include the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization chim.ittandfonline.comresearchgate.net. The Graebe-Ullmann reaction, reported in 1896, involves obtaining carbazole from aminodiphenylamine via diazotization and heating to eliminate nitrogen tandfonline.com. Bucherer carbazole synthesis, developed in 1904, produces benzocarbazole from aryl hydrazine (B178648) and naphthol in the presence of sodium bisulfite tandfonline.com. The Borsche-Drechsel cyclization, dating back to 1868 and 1904, condenses phenylhydrazine (B124118) with cyclohexanone (B45756) to form hydrazones, which then cyclize under acidic conditions to yield tetrahydrocarbazole, followed by catalytic dehydrogenation to carbazole tandfonline.com.

Beyond these traditional methods, modern synthetic strategies have significantly expanded the scope of carbazole synthesis. These include transition metal-mediated carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, such as the Suzuki-Miyaura coupling chim.ittandfonline.com. C-H activation and functionalization have emerged as valuable transformations for modifying carbazole skeletons, enabling regioselective introduction of functional groups chim.itrsc.orgnih.gov. Nitrene insertion, Diels-Alder reactions, and dehydrogenative cyclization of diarylamines are also employed chim.it. Intramolecular C-H amination, particularly using aryl sulfilimines as nitrene precursors, offers a mild and efficient route to unprotected carbazoles nih.gov. Annulation reactions, including [4+2] annulation, benzannulation, and cascade annulation, are widely utilized for constructing functionalized carbazoles researchgate.netnih.gov. For instance, a [4+2] annulation protocol using a Brønsted acid in an imidazolium-based ionic liquid has been reported for indole-to-carbazole synthesis nih.gov. Palladium-catalyzed reactions, such as intermolecular Stille coupling followed by intramolecular reductive N-heteroannulation, provide efficient routes to carbazolones, which serve as precursors to natural carbazoles wvu.edu. Gold and silver catalysis, as well as iron salts under oxidative conditions, have also been reported to promote carbazole formation from indole-tethered allenes chim.it.

The choice of precursors and the efficient manipulation of synthetic intermediates are crucial for the successful synthesis of this compound and its derivatives. In classical methods, aminodiphenylamine, aryl hydrazine, naphthol, phenylhydrazine, and cyclohexanone serve as fundamental starting materials tandfonline.com.

For more advanced syntheses, nitrobiphenyls are key intermediates, often obtained via Suzuki-Miyaura coupling or Diels-Alder reactions, and subsequently cyclized to carbazoles using catalysts like MoO2Cl2(dmf)2 in the presence of triphenylphosphine (B44618) (PPh3) tandfonline.com. Indole-tethered allenes are versatile precursors in transition metal-catalyzed cyclization reactions, providing the carbazole skeleton through short sequences chim.it. Similarly, 3-vinylindoles have been studied as precursors for new carbazoles through Diels-Alder reactivity researchgate.net. O-acyl ketoximes, while more general for N-heterocycle formation, represent a class of versatile building blocks researchgate.net. Spirocyclic species have been identified as key intermediates in certain gold- and silver-catalyzed cyclizations of allenylindoles chim.it.

The synthesis of 3-substituted tetrahydrocarbazole-4-one derivatives has also been described, highlighting their utility as key intermediates for new carbazole alkaloids due to their carbonyl functionality researchgate.net.

Advanced Synthetic Approaches to Related Heterocyclic Systems (Oxazoles and Oxadiazoles)

While this compound is a carbazole derivative, the broader field of heterocyclic chemistry, particularly the synthesis of oxazoles and oxadiazoles, offers insights into advanced synthetic strategies and green chemistry principles applicable to complex molecular architectures. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom wikipedia.org. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms mdpi.com.

The development of novel catalytic systems is central to efficient and selective heterocycle synthesis. Transition metal catalysis plays a significant role, with various metals like nickel (Ni), palladium (Pd), copper (Cu), rhodium (Rh), iridium (Ir), and iron (Fe) being employed researchgate.netsciencedaily.comijpsonline.commdpi.com. For instance, palladium/copper catalysts have been used for the direct arylation in the synthesis of 2,4-disubstituted oxazoles ijpsonline.com. Copper catalysis is also effective in heteroannelation reactions for constructing novel fused heterocycles researchgate.net.

Electrochemistry has emerged as a green and sustainable catalytic system, enabling direct phosphine-mediated deoxygenative [3+2] cycloaddition strategies for oxazole (B20620) synthesis from carboxylic acids, avoiding transition metals and toxic oxidants rsc.org. Novel graphitic carbon nitride (GACs) catalysts with unique heptazine chain structures, featuring two copper ion cores, have been developed for the greener production of fine chemicals and pharmaceuticals, including multifunctional heterocyclic compounds, by improving yields and reducing waste sciencedaily.com.

Frustrated Lewis Pairs (FLPs), typically involving a Lewis acid and a Lewis base that cannot form a classical adduct due to steric hindrance, have been explored for transition metal-free catalytic carbazolation reactions of alkynes, demonstrating high efficiency and functional group tolerance acs.orgresearchgate.net. Amino Acid-derived Ionic Liquids (AAILs) represent a class of novel biodegradable catalytic systems that act as both solvents and promoters, offering high catalytic activity and selectivity for the green synthesis of heterocycles, including those formed via multicomponent reactions eurekaselect.com.

Green chemistry principles are increasingly integrated into the synthesis of heterocycles to minimize environmental impact and enhance efficiency. Key approaches include the application of microwave techniques, ultrasound-mediated synthesis, and the use of ionic liquids and deep-eutectic solvents mdpi.comijpsonline.comijpsonline.comnih.gov.

Microwave irradiation technology offers benefits over conventional heating methods by reducing reaction times and increasing product yields, particularly for oxadiazole derivatives mdpi.comnih.gov. Ultrasound-mediated synthesis is another eco-friendly technique that enhances reaction rates and yields, often in conjunction with molecular sieves mdpi.com. Ionic liquids, with their low vapor pressure and efficient microwave absorption, provide safer and more efficient reaction media mdpi.comijpsonline.comijpsonline.com. Electrochemical synthesis, as mentioned previously, is inherently green as it avoids the use of transition metals and toxic oxidants rsc.org. These green synthetic approaches collectively aim to minimize or eliminate the use and production of hazardous materials, improve atom economy, and enhance energy efficiency researchgate.netmdpi.comijpsonline.com.

Stereoselective Synthesis and Enantiomeric Control in Carbazole Derivative Production

Stereoselective synthesis, particularly enantiomeric control, is vital for producing carbazole derivatives with specific biological activities, as different enantiomers can exhibit distinct pharmacological profiles.

One approach to preparing chiral carbazole derivatives involves employing a chiral auxiliary at an early stage of synthesis, leading to a mixture enriched with one diastereoisomer, or even a single diastereoisomer, thus enabling a stereoselective synthesis of the desired enantiomer google.com. Resolution of enantiomeric mixtures of carbazole derivatives can also be achieved through chiral High-Performance Liquid Chromatography (HPLC) google.com. Alternatively, the formation of chiral salts by reacting an enantiomeric mixture with an optically active acid can lead to diastereoisomeric salts that can be separated, for example, by crystallization google.com.

In the realm of asymmetric catalysis, various strategies are being explored. Photoexcited chiral copper complexes have been utilized to mediate enantioselective E/Z isomerization and kinetic resolution of racemic substrates chinesechemsoc.org. Chiral carbazole-based BOX ligands have shown promise in visible light-induced asymmetric chromium catalysis, yielding products with moderate enantiomeric excess chinesechemsoc.org. N-Heterocyclic carbene (NHC) catalysis, when merged with visible light photocatalysis, has enabled enantioselective α-C-H acylation of tertiary amines chinesechemsoc.org. Palladium-catalyzed photoredox asymmetric cross-coupling reactions are also being developed to achieve branched selectivity and control stereochemistry chinesechemsoc.org. Furthermore, the control of stereochemistry in cyclization reactions, such as those involving indole-tethered allenes, is a key aspect of producing enantiomerically pure carbazole derivatives chim.it.

Compound Names and PubChem CIDs

Structural Analysis and Theoretical Investigations of Oxarbazole

Spectroscopic Methods for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed to characterize carbazole (B46965) derivatives. researchgate.netmetu.edu.trnih.govrsc.org ¹H NMR provides information on the number, type, and environment of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton. By analyzing chemical shifts, coupling constants, and integration values, the complete connectivity of the molecule can be established.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting characteristic vibrational frequencies. researchgate.netmetu.edu.trnih.govrsc.orggoogleapis.com For Oxarbazole, this would confirm the presence of carbonyl groups (from the carboxylic acid and benzoyl moieties), C-O stretches (from the methoxy (B1213986) group), and N-H stretches (if applicable, though the nitrogen is substituted by a benzoyl group in this compound).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. metu.edu.trnih.govgoogle.com.pg This technique is crucial for confirming the molecular formula and gaining insights into the stability of different parts of the molecule through observed fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. rsc.orgscilit.comresearchgate.net For carbazole derivatives, UV-Vis spectra are indicative of their photophysical properties.

These spectroscopic techniques, when used in combination, offer a comprehensive approach to confirm the synthesized structure and elucidate the molecular architecture of compounds like this compound.

Solid-State Structural Characterization of this compound and Related Compounds

Solid-state structural characterization, primarily through X-ray crystallography, provides definitive three-dimensional atomic arrangements of molecules in their crystalline form. X-ray crystallography is considered the gold standard for structural confirmation due to its ability to precisely determine the positions of atoms, bond lengths, bond angles, and intermolecular interactions. libretexts.orgmpg.denih.govwikipedia.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques are powerful tools that complement experimental studies by providing atomic-level insights into the electronic structure, reactivity, conformational behavior, and intermolecular interactions of chemical compounds. These methods are extensively applied to carbazole derivatives to predict properties and understand structure-activity relationships. researchgate.netscilit.comresearchgate.netaip.orgtaylorfrancis.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are widely employed to investigate the electronic structure and reactivity of carbazole derivatives. scilit.comresearchgate.netaip.orgnrel.govarxiv.org These calculations can determine key electronic properties such as:

HOMO-LUMO Energy Levels: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's electron-donating and electron-accepting potentials, respectively, and are directly related to its optical and electrochemical properties. scilit.comresearchgate.netaip.org The bandgap (ΔE) between HOMO and LUMO is also a significant indicator of electronic behavior. scilit.com

Charge Transfer: Quantum chemical calculations can quantify charge transfer processes within a molecule and determine charge transfer distances, which are important for understanding photophysical phenomena and reactivity. researchgate.netaip.org

Reactivity Descriptors: Concepts like Fukui functions are used to identify preferred sites for nucleophilic or electrophilic attacks, providing valuable insights into a molecule's chemical reactivity. researchgate.net For instance, quantum chemical studies on oxazole (B20620) derivatives have shown that the N-position can be a suitable nucleophilic site, with reactivity influenced by electron-donating or electron-withdrawing substituents. researchgate.net

Reaction Energies and Stability: DFT calculations are central to computational organic chemistry for accurately determining reaction energies and assessing the stability of reactive intermediates. nrel.gov

Semiempirical Methods: For larger molecular systems, semiempirical quantum chemistry methods are utilized to analyze electronic structure and reactivity, offering a balance between accuracy and computational cost. nih.gov

These computational approaches enable the prediction of various properties and can refine or correct previously reported experimental data, providing a deeper theoretical understanding of carbazole derivatives. researchgate.net

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and stability. nih.govbonvinlab.orgmdpi.comnih.gov For organic molecules like this compound, MD simulations can:

Conformational Analysis: MD simulations allow for the exploration of different conformational states that a molecule can adopt in solution or within a specific environment. This is crucial for understanding the flexibility and preferred geometries of a molecule. bonvinlab.orgnih.govrsc.org

Stability Assessment: The stability of a molecular structure or a molecular complex can be evaluated by monitoring parameters such as the Root-Mean-Square Deviation (RMSD) of atomic positions and the Root-Mean-Square Fluctuation (RMSF) of residues over the simulation trajectory. mdpi.comresearchgate.net Stable trajectories indicate that the system has reached equilibrium. researchgate.net

Dynamic Behavior: MD simulations reveal the atomic-level motions and interactions that govern a molecule's dynamics, which are often not accessible through static experimental structures. nih.gov

Machine-Learned Potentials (MLPs): Recent advancements include the development of machine-learned potentials, which are trained on quantum chemical data and can provide quantum chemical accuracy for all conformers. These MLPs enable the propagation of long and stable MD trajectories, facilitating accurate computation of structural, dynamical, and thermodynamical properties of flexible molecular systems. rsc.org

While specific MD data for this compound is not available, these methods are broadly applicable to complex organic molecules and their derivatives to understand their dynamic properties and conformational landscapes.

In silico methods, particularly molecular docking and molecular dynamics simulations, are extensively used to predict how a molecule interacts with other molecules, such as proteins or enzymes, and to determine its preferred binding modes. These predictions are vital in fields like drug discovery and materials science.

Molecular Docking: This technique predicts the optimal binding orientation (pose) of a small molecule (ligand) within a target macromolecule (e.g., a protein binding site) and estimates the binding affinity. researchgate.netnih.gov For carbazole derivatives, docking studies have been employed to investigate their interactions with various biological targets, such as tyrosinase and human glutathione (B108866) receptors. researchgate.net

Molecular Dynamics for Binding Analysis: Following docking, MD simulations are often performed on the docked complexes to assess the stability of the predicted binding poses and to refine the understanding of the interactions over time. nih.govmdpi.com For instance, carbazole analogues have been explored using docking and MD simulations to predict their binding to the active pockets and extracellular vestibules of human serotonin (B10506) transporters (hSERTs), identifying key interactions like hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR methodologies correlate the physicochemical properties of chemical compounds with their biological activities. justia.com While not directly predicting binding modes, QSAR models can infer the importance of certain molecular features for intermolecular interactions that lead to a specific activity.

These computational approaches offer a cost-effective and efficient way to screen potential interactions and gain mechanistic insights into how this compound, or similar carbazole derivatives, might interact with other chemical entities or biological systems.

Compound Information

Mechanistic Elucidation of Biological Activities in Pre Clinical and in Vitro Systems

Identification and Characterization of Molecular Targets

Oxarbazole has been identified as a compound that exhibits inhibitory activity against carbonic anhydrase. This classification is noted in various pharmaceutical substance lists, including those detailing International Nonproprietary Names (INN) and their associated pharmacological activities. who.intgoogleapis.comgoogle.com.pgsemanticscholar.orgresearchgate.net

Carbonic Anhydrase: this compound is listed among carbonic anhydrase inhibitors. who.intgoogleapis.comgoogle.com.pgsemanticscholar.orgresearchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes can have various physiological effects depending on the specific isoform and its location. While this compound's classification as a carbonic anhydrase inhibitor is established, detailed research findings specifically elucidating the precise binding affinity, selectivity for different carbonic anhydrase isoforms, or the specific modulatory mechanisms (e.g., competitive, non-competitive, uncompetitive inhibition) of this compound were not extensively detailed in the available literature.

Leucyl-tRNA synthetase: Comprehensive research findings detailing this compound's inhibition or modulatory mechanisms specifically targeting leucyl-tRNA synthetase were not identified in the reviewed literature.

2'-O-ribose methyltransferase: Specific data regarding this compound's direct inhibition or modulatory mechanisms involving 2'-O-ribose methyltransferase were not found in the current search results. While 2'-O-ribose methyltransferases, such as nsp16 of SARS-CoV-2, are recognized as promising drug targets for their roles in viral replication and immune evasion, direct evidence linking this compound to these specific enzymes is not available. google.com

Detailed research findings specifically describing the ligand-receptor binding dynamics or allosteric modulation mechanisms of this compound were not found in the current search.

Cellular and Subcellular Mechanistic Investigations

Specific, detailed research findings on this compound's impact at the cellular and subcellular levels, beyond its general classification as an antiasthmatic and carbonic anhydrase inhibitor, are limited in the reviewed sources.

Comprehensive data or detailed research findings specifically demonstrating this compound's direct impact on cellular metabolic pathways such as ATP generation or protein synthesis were not identified in the available literature. While general concepts of protein synthesis inhibition are explored in the context of drug targets for other compounds, direct evidence for this compound's role in these pathways is not provided. researchgate.net

Specific research findings detailing this compound's modulation of cellular signaling cascades or its influence on gene expression were not extensively available in the reviewed sources. While some compounds are known to modulate signaling pathways and gene expression, direct evidence for this compound in this context was not found. researchgate.net

While this compound is classified as an antiasthmatic, a condition often involving immunomodulation, specific studies detailing its direct effects on immunomodulatory pathways in cellular models were not explicitly found. The antiasthmatic properties of some compounds, such as eugenol, have been linked to reducing airway inflammation, decreasing cellular infiltrates, and modulating cytokine production in cellular and animal models, suggesting potential immunomodulatory effects. researchgate.net However, these specific mechanistic details have not been directly attributed to this compound in the provided search results.

Mechanisms of Action in Specific Disease Models (Pre-clinical, In Vitro)

Bronchopulmonary Mechanistic Studies (e.g., inhibition of bronchoconstriction induced by immune complexes)

This compound has been investigated for its mechanistic effects in bronchopulmonary systems, particularly concerning its ability to inhibit bronchoconstriction. Studies conducted in anesthetized dogs and guinea pigs have demonstrated that this compound effectively inhibits bronchoconstriction induced by intravenous injections of soluble immune complexes. karger.comresearchgate.netnih.govdocumentsdelivered.com This effect distinguishes this compound from general bronchodilators such as isoproterenol, aminophylline, and bitolterol, which inhibit both immune complex-induced and histamine-induced bronchoconstriction. karger.comresearchgate.net In contrast, this compound, similar to disodium (B8443419) cromoglycate and prednisone, specifically inhibits bronchoconstriction caused by immune complexes and does not inhibit histamine-induced bronchoconstriction. karger.comresearchgate.net

Further research into the pharmacologic characterization of immune complex-induced bronchoconstriction in guinea pigs revealed that this phenomenon involves the activation of complement and the formation of anaphylatoxins. nih.gov Additionally, products of cyclo-oxygenase metabolism of arachidonic acid and kinins may also play a role in this process. nih.gov this compound, along with FPL 55712, indomethacin, soybean trypsin inhibitor, and cobra venom factor, was found to inhibit this immune complex-induced bronchoconstriction. nih.gov This suggests that this compound's mechanism of action in this context is related to pathways involving complement activation, anaphylatoxin formation, and potentially the modulation of arachidonic acid metabolites or kinins. nih.gov this compound was developed as an antiasthmatic agent specifically targeting bronchoconstriction induced by immune complexes. ncats.io

The following table summarizes the effects of various antiasthmatic agents on immune complex-induced and histamine-induced bronchoconstriction:

DrugInhibition of Immune Complex-Induced BronchoconstrictionInhibition of Histamine-Induced Bronchoconstriction
IsoproterenolYes (53-59%) karger.comYes (55-62%) karger.com
AminophyllineYes (53-59%) karger.comYes (32%) karger.com
BitolterolYes (53-59%) karger.comYes (55-62%) karger.com
Disodium CromoglycateYes karger.comresearchgate.netNo karger.com
PrednisoneYes (40%) karger.comNo karger.com
This compound Yes karger.comresearchgate.netnih.govNo karger.com
ThenyldiamineNo significant effect karger.comYes (74%) karger.com
AtropineNo significant effect karger.comYes (65%) karger.com

Structure Activity Relationship Sar Studies and Rational Design of Oxarbazole Analogues

Principles Governing Structure-Activity Relationships for Carbazole-Based Compounds

The biological activity of carbazole (B46965) derivatives is significantly influenced by the nature and position of substituents on the carbazole core. sci-hub.senih.govechemcom.com General SAR principles observed across various carbazole derivatives suggest that modifications at different positions can profoundly impact their interaction with biological targets and, consequently, their efficacy. For instance, the carbazole scaffold itself acts as a pharmacophore, and its functionalization with small substitution groups can lead to specific biological effects, such as the stabilization of intramolecular G-quadruplexes, inhibiting telomerase activity. sci-hub.se

Studies on carbazole carboxamide derivatives, for example, have shown that bulky substitutions and hydrogen-bond donors at certain positions (e.g., R1 and 1-position) are preferred for improving inhibitory activities against targets like Bruton's tyrosine kinase (BTK). mdpi.comnih.gov Furthermore, the introduction of hydrophilic substituents can also be important for enhancing activity. mdpi.comnih.gov The flexibility of the molecular structure, often influenced by the presence of rotatable bonds, can also play a crucial role in activity, as it may facilitate optimal binding to receptor proteins. frontiersin.org The octanol-water partition coefficient, a measure of lipophilicity, has been identified as an important parameter influencing the activity of certain carbazole derivatives, highlighting the importance of flexibility for cell membrane crossing. researchgate.net

Table 1: General SAR Considerations for Carbazole Derivatives

Structural Feature / Modification SiteImpact on Activity (General Trends)Supporting Evidence (General Carbazole Studies)
Carbazole CorePharmacophore, diverse bioactivities sci-hub.senih.govechemcom.comijpsjournal.com
Substitutions on Benzene (B151609) RingsModulate electronic properties, steric fit mdpi.comnih.gov
N-Substitution (at N9)Affects polarity, steric bulk, H-bonding journalspress.comacs.org
Molecular FlexibilityCan enhance binding to receptors, membrane permeability frontiersin.orgresearchgate.net
HydrophobicityImportant for cell membrane crossing, target interaction researchgate.net
Hydrogen Bond Donors/AcceptorsCritical for receptor binding interactions mdpi.comnih.gov

Systematic Chemical Modification and Derivatization Strategies

Systematic chemical modification and derivatization are fundamental to drug discovery, enabling the exploration of the chemical space around a lead compound to optimize its properties. For carbazole-based compounds, including the potential for Oxarbazole analogues, various strategies are employed to introduce diverse functional groups and modify the core structure. ijpsjournal.comfrontiersin.orgrsc.org

Common strategies include:

N-Alkylation and N-Derivatization: The nitrogen atom at position 9 of the carbazole ring (N9) is a common site for derivatization. Introducing various alkyl or aryl groups at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby impacting its biological activity. journalspress.comacs.org

Substitution on Fused Benzene Rings: The carbon atoms on the fused benzene rings (e.g., positions 1-4, 5-8) offer multiple sites for introducing substituents like halogens, hydroxyl groups, methoxy (B1213986) groups, or more complex moieties. mdpi.comnih.govfrontiersin.org These modifications can influence steric bulk, electronic distribution, and potential interactions with target proteins.

Incorporation of Heterocyclic Moieties: Fusing or attaching other heterocyclic rings (e.g., triazoles, oxadiazoles, chalcone (B49325) analogues) to the carbazole scaffold can create hybrid compounds with enhanced or novel biological activities. sci-hub.senih.govmdpi.com This strategy allows for the combination of pharmacophoric features from different chemical classes.

Derivatization of Side Chains: If the carbazole possesses a side chain, as in this compound with its carboxylic acid group, further derivatization (e.g., esterification, amide formation, or conjugation) can be explored to modify solubility, bioavailability, or target specificity. sci-hub.senih.gov

These strategies aim to fine-tune the molecule's interactions with biological targets, improve potency, and modulate pharmacokinetic properties. ijpsjournal.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the physicochemical properties of chemical compounds and their biological activities. sci-hub.seresearchgate.netgoogleapis.com For carbazole derivatives, QSAR studies have been instrumental in predicting the activity of novel compounds and providing insights into the structural features critical for their biological effects. sci-hub.semdpi.comnih.govresearchgate.netjournalspress.com

Key aspects of QSAR modeling for carbazole-based compounds include:

Descriptor Calculation: Molecular descriptors, representing various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk, hydrogen bonding capabilities, polar surface area), are calculated for a series of known active compounds. sci-hub.seresearchgate.netglobalauthorid.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50, pIC50 values). sci-hub.semdpi.comnih.govresearchgate.netjournalspress.com

3D-QSAR Methods: Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied. mdpi.comnih.gov These 3D-QSAR methods generate contour maps that visually represent regions around the molecule where specific physicochemical properties (e.g., steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields) are favorable or unfavorable for activity. mdpi.comnih.gov For instance, CoMFA and CoMSIA models for carbazole carboxamide derivatives have shown high predictive values, indicating the importance of bulky substitutions and hydrogen-bond donors at specific positions for inhibitory activity. mdpi.comnih.gov

Model Validation: The robustness and predictive power of QSAR models are assessed through internal validation (e.g., cross-validation, q² values) and external validation using a test set of compounds not included in the training set. mdpi.comnih.govjournalspress.com High q² and r² values indicate good predictive ability. mdpi.comnih.gov

Table 2: Representative QSAR Model Parameters for Carbazole Derivatives

QSAR MethodStatistical Parameter (Example)Value (Range)ImplicationSource (General Carbazole Studies)
CoMFACross-validated R² (q²)0.761Good internal predictive ability mdpi.comnih.gov
CoMFANon-cross-validated R² (r²)0.933Good fit to training data mdpi.comnih.gov
CoMSIACross-validated R² (q²)0.891Excellent internal predictive ability mdpi.comnih.gov
CoMSIANon-cross-validated R² (r²)0.988Excellent fit to training data mdpi.comnih.gov
PLSR (3D-QSAR)0.9977Strong correlation for antihistaminic activity journalspress.com
PLSR (3D-QSAR)0.0882Moderate internal predictive ability journalspress.com

Computational Approaches to Rational Design (e.g., Pharmacophore Modeling, Molecular Docking)

Computational approaches play a critical role in the rational design of new drug candidates, including carbazole derivatives, by enabling the prediction of biomolecular structure and function and guiding the synthesis of compounds with desired properties. nih.govfrontiersin.orgx-mol.com

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (e.g., protein receptor) to form a stable complex. nih.govmdpi.comjournalspress.comnih.gov For carbazole derivatives, molecular docking studies are used to:

Predict binding affinities and scores. nih.govjournalspress.com

Elucidate key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the carbazole scaffold and the active site of a target protein. nih.govmdpi.com

Identify potential binding poses that inform subsequent chemical modifications. mdpi.com

For example, docking studies on carbazole alkaloids have identified unique binding mechanisms that shield catalytic dyads of target proteins, suggesting their potential as inhibitors. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govglobalauthorid.comx-mol.com For carbazole derivatives:

Pharmacophore models are derived from known active compounds or from the binding site of a target protein. nih.govx-mol.com

These models are used to screen large virtual libraries of compounds, identifying new chemical entities that possess the required features for activity. x-mol.com

Shared pharmacophoric features among active carbazole compounds can be identified, guiding the design of novel analogues with improved biological interaction. nih.gov

Molecular Dynamics (MD) Simulations: While not explicitly listed for this compound in the search results, MD simulations are often used as a follow-up to docking studies. They provide insights into the dynamic behavior of ligand-receptor complexes over time, assessing the stability of binding poses and the flexibility of the protein and ligand. nih.gov Such simulations can confirm the stability of top-docking complexes for carbazole derivatives. nih.gov

These computational tools collectively provide a powerful framework for understanding existing SAR, predicting the activity of new compounds, and guiding the rational design of this compound analogues or other carbazole-based therapeutics.

Advanced Research Methodologies and Analytical Techniques in Oxarbazole Research

High-Throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits" with desired biological activities. For a compound like oxarbazole, HTS assays are employed to systematically profile its effects across a wide range of biological targets and cellular pathways. This approach is not limited to a single therapeutic area; rather, it allows for a broad investigation into its potential as an anti-inflammatory, neuroprotective, or anti-cancer agent.

Phenotypic screening, a key HTS strategy, focuses on identifying compounds that produce a desired change in a cellular model without prior knowledge of the specific molecular target. For instance, in the search for novel neuroprotective agents, an HTS campaign might involve exposing cultured neuronal cells to an oxidative stressor and then screening for compounds that enhance cell survival. A library of 65,000 synthetic compounds was screened in this manner, identifying two small molecules that protected retinal pigment epithelial (RPE) cells from chemically-induced death. Similarly, high-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can be used to detect changes in cellular morphology, such as the inhibition of lipopolysaccharide (LPS)-induced inflammatory phenotypes in macrophages. nih.govazolifesciences.com

Target-based screening, conversely, utilizes assays designed to measure the effect of a compound on a specific, known biological molecule, such as an enzyme or receptor. Given that oxazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation, HTS-compatible spectrophotometric assays for these enzymes are highly relevant. sielc.com Such assays allow for the rapid testing of thousands of compounds to identify those that selectively inhibit these inflammatory targets. A study on oxazole-based oxadiazole derivatives utilized in vitro assays against leukemic cancer cell lines (HL-60 and PLB-985) to determine their anti-proliferative effects and calculate IC50 values, demonstrating a targeted approach to activity profiling. researchgate.net

The table below summarizes various HTS assays applicable to profiling the biological activities of compounds like this compound.

Assay TypeBiological Target / ProcessModel SystemEndpoint MeasuredPotential Application
COX-2 Inhibition AssayCyclooxygenase-2 (COX-2) EnzymePurified Enzyme / Cell LysateSpectrophotometric (e.g., TMPD co-oxidation)Anti-inflammatory
Cytokine Secretion AssayInflammatory Signaling PathwaysRAW264.7 MacrophagesMultiplexed Immunoassay (e.g., Luminex)Anti-inflammatory / Immunomodulatory
Oxidative Stress Cell ViabilityCellular Survival PathwaysRetinal Pigment Epithelial (RPE) CellsCell Titer Glo (ATP measurement)Neuroprotection
High-Content Phenotypic ScreeningLPS-induced InflammationRAW264.7 MacrophagesAutomated Microscopy & Image AnalysisAnti-inflammatory
Anti-proliferative AssayCancer Cell GrowthHL-60 & PLB-985 Leukemic CellsMTT / Cell Viability Assay (IC50)Anti-cancer (Leukemia)

Affinity-Based Proteomics and Chemoproteomics for Target Deconvolution

Following the identification of a bioactive compound through phenotypic screening, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) through which the compound exerts its effect. nih.gov Affinity-based proteomics and chemoproteomics are powerful disciplines that address this challenge by mapping the direct physical interactions between a small molecule like this compound and the proteins within a complex biological sample, such as a cell lysate. admescope.com

The most established method is small-molecule affinity chromatography coupled with mass spectrometry. This technique involves chemically modifying the this compound molecule to incorporate a linker and an affinity tag (like biotin) without compromising its biological activity. This "bait" molecule is then immobilized on a solid support (e.g., streptavidin beads) and incubated with a protein extract. azolifesciences.com Proteins that bind to the immobilized this compound are "pulled down" and separated from non-binding proteins through a series of washes. Finally, the captured proteins are eluted, digested into peptides, and identified using high-resolution mass spectrometry. nih.gov

To enhance the covalent capture of interacting proteins, particularly those with transient or weak binding, photo-affinity labeling can be employed. researchgate.net In this approach, a photoreactive group (e.g., a diazirine) is incorporated into the this compound probe. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively locking the drug to its target. uab.edu This allows for more stringent washing conditions to reduce non-specific binders and improve the signal-to-noise ratio of true targets.

More recent advancements include label-free target deconvolution methods, which avoid the need for chemical modification of the compound of interest. sielc.com Techniques such as the cellular thermal shift assay (CETSA) operate on the principle that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the remaining soluble proteins via mass spectrometry, researchers can identify proteins that are stabilized by drug binding.

These chemoproteomic strategies provide a global, unbiased view of the potential protein targets of this compound, moving beyond single-target hypotheses and revealing the broader molecular mechanisms of action, including potential off-target effects. nih.gov

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Understanding where a compound accumulates within a cell is fundamental to deciphering its mechanism of action. Advanced imaging techniques allow researchers to visualize the subcellular localization of this compound and its interactions with target proteins in real-time and within the context of a living cell. nih.gov

To enable visualization, this compound must first be rendered fluorescent. This is typically achieved by synthesizing an analog that incorporates a fluorophore or by leveraging the intrinsic fluorescence of the carbazole (B46965) moiety itself. Carbazole derivatives have been successfully developed as fluorescent organic nanoprobes for both one- and two-photon cellular imaging, demonstrating their utility as bioimaging agents. sielc.comnih.gov Furthermore, specific chemical modifications to the oxazole (B20620) scaffold can be used to direct the molecule to particular organelles. Studies have shown that certain substituted oxazoles can selectively accumulate in the cytoplasm, mitochondria, or lysosomes, which can be confirmed using confocal laser scanning microscopy (CLSM) and co-localization with organelle-specific dyes. azolifesciences.com

Confocal Laser Scanning Microscopy (CLSM) is a workhorse technique that provides high-resolution, optically sectioned images of fluorescently labeled cells, effectively removing out-of-focus light to generate sharp 3D reconstructions of the compound's distribution. azolifesciences.com

Two-Photon Microscopy offers advantages for live-cell imaging, as it uses lower-energy infrared light that penetrates deeper into tissues with less phototoxicity, enabling longer-term observation of dynamic processes. sielc.com This would be particularly useful for tracking the movement of a fluorescent this compound analog over time.

To visualize direct drug-target engagement, more sophisticated techniques are required. Förster Resonance Energy Transfer (FRET) microscopy is a powerful tool for measuring molecular proximity on a nanometer scale. admescope.comutsouthwestern.edu In a potential application for this compound, its target protein could be genetically tagged with a donor fluorophore (e.g., Green Fluorescent Protein), and a fluorescently labeled this compound analog could act as the acceptor. If this compound binds to the target, the two fluorophores will be close enough for energy transfer to occur, resulting in a measurable change in the fluorescence signal that confirms the interaction in a specific cellular compartment. researchgate.net

Another advanced method is fluorescence anisotropy imaging , which can quantify the fraction of a fluorescently labeled drug that is bound to its target. This technique relies on the principle that small, freely rotating molecules (like an unbound drug) have low anisotropy, while larger complexes (drug bound to a protein target) tumble more slowly and have high anisotropy. By measuring this property pixel-by-pixel within a cell, a quantitative map of target engagement can be generated. nih.gov

Development of Bioanalytical Methods for In Vitro and Ex Vivo Compound Detection

To accurately assess the metabolic stability, permeability, and pharmacokinetic properties of this compound, robust and sensitive bioanalytical methods are essential. These methods are designed to precisely quantify the concentration of the parent compound and its potential metabolites in complex biological matrices such as cell culture media, plasma, serum, and tissue homogenates. nih.gov The development of these assays is a critical step in translating in vitro findings to ex vivo and subsequent in vivo models. azolifesciences.com

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary technique for bioanalysis. sielc.com For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. This involves optimizing the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) and an aqueous buffer), and the detector settings to achieve optimal separation and sensitivity. nih.gov Ultraviolet (UV) detection is common, but for higher sensitivity and specificity, mass spectrometry (MS) is the detector of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range. researchgate.net An LC-MS/MS method for this compound would involve:

Sample Preparation: Extracting the compound from the biological matrix (e.g., plasma) and removing interfering substances like proteins and lipids. This is often achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: Injecting the cleaned extract into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system to separate this compound from other components.

Mass Spectrometric Detection: Ionizing the compound as it elutes from the column and detecting it using a mass spectrometer. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used, where the instrument is set to detect a specific precursor-to-product ion transition unique to this compound, providing high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also be used, particularly for carbazole derivatives. One study developed a GC-MS/MS method to detect carbazole in human serum with a low detection limit of 0.02-0.27 ng/mL using a sample volume of only 100 μL. nih.gov

These validated methods are then applied to various studies:

In Vitro Metabolism: Incubating this compound with liver microsomes or hepatocytes to measure its metabolic stability (half-life) and identify major metabolites. nih.govutsouthwestern.edu

Ex Vivo Analysis: Measuring the concentration of this compound in tissues or biological fluids taken from a test organism after administration to understand its distribution and clearance. nih.gov

The table below provides examples of parameters for bioanalytical methods used for related compounds, which would inform the development of a method for this compound.

TechniqueAnalyte ClassMatrixSample PreparationDetection Limit (LOD/LOQ)Reference
GC-MS/MSCarbazole / Halogenated CarbazolesHuman SerumLiquid-Liquid Extraction (LLE)0.02-0.27 ng/mL nih.gov
HPLC-UV/FluorescenceOxazolidinonesPlasmaProtein Precipitation (Acetonitrile)0.04-0.4 µg/mL (LOQ) nih.gov
HPLC-UVAlbendazole & MetabolitesHuman PlasmaSolid-Phase Extraction (SPE)20 ng/mL (LLOQ) nih.gov
LC-MS/MSCarbazole Derivatives (Curaxins)In vitro samplesNot specifiedNot specified researchgate.net

Future Directions and Emerging Research Paradigms for Oxarbazole

Exploration of Novel Mechanistic Applications in Pre-clinical Settings

There is a notable lack of published pre-clinical studies detailing novel mechanistic applications specifically for Oxarbazole. While it was initially investigated for its ability to inhibit bronchoconstriction induced by immune complexes, further exploration into other potential therapeutic areas appears limited. ncats.io The general landscape of drug discovery often involves repurposing compounds or exploring their effects on different biological targets, but specific initiatives in this direction for this compound are not readily identifiable.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Target Specificity

The design and synthesis of next-generation derivatives are a cornerstone of modern medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. However, there is no substantial body of research available that focuses on the creation of new this compound derivatives with enhanced target specificity. While general methodologies for creating derivatives of heterocyclic compounds, including those with oxadiazole and carbazole (B46965) moieties, are well-established, their specific application to the this compound scaffold is not a prominent feature in the current research landscape.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery for Carbazole Scaffolds

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing molecular structures. These technologies are being applied to various chemical scaffolds to predict biological activity, toxicity, and other key parameters. While AI and ML are being used in the broader context of carbazole scaffold research, there is no specific information available detailing the integration of these advanced computational tools in the discovery and development of this compound or its direct derivatives. The potential for AI to explore the chemical space around the this compound scaffold remains an area for future exploration rather than a current research focus.

Collaborative Research Frameworks for Accelerating Heterocyclic Compound Innovation

Collaborative research, bringing together academia, industry, and government institutions, is increasingly seen as a vital framework for accelerating innovation in drug discovery. Such collaborations often focus on challenging therapeutic areas or novel chemical classes. At present, there are no prominent, publicly disclosed collaborative research frameworks specifically centered on advancing the development of this compound. The broader field of heterocyclic chemistry benefits from numerous collaborations, but this compound is not highlighted as a specific subject of these partnerships.

Q & A

Q. What are the key structural and regulatory characteristics of Oxarbazole relevant to preclinical research?

this compound (C₂₁H₁₉NO₄) is an anti-asthmatic agent with a molecular weight of 349.38 g/mol. Its unique structural features include an oxazole ring system, which is critical for its pharmacological activity. Regulatory identifiers include:

  • UNII : A34YCH7N8A (FDA)
  • EudraVigilance Index : SUB09503MIG (EMA)
  • INN Listing : WHO INN List 18 (1978) . Researchers should cross-reference these identifiers in pharmacological databases to ensure compliance with regulatory standards during experimental design.

Q. What conventional synthetic routes are documented for oxazole derivatives like this compound?

Oxazole derivatives are typically synthesized via methods such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or Fischer oxazole synthesis (from α-hydroxyketones and ammonia). While these methods are well-established, they may require optimization for this compound due to its complex substituents. Researchers should prioritize reaction condition screening (e.g., catalysts, solvents) to improve yields .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. To address this:

  • Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS.
  • Validate in vitro assays with human primary cell lines to better mimic in vivo conditions.
  • Perform dose-response studies across multiple animal models to identify species-specific variations .

Q. What methodological strategies enhance reproducibility in this compound’s pharmacological assays?

  • Standardize assay protocols (e.g., cell passage number, incubation time) and include positive/negative controls.
  • Use blinded data analysis to minimize bias.
  • Report raw data and statistical parameters (e.g., p-values, confidence intervals) transparently, adhering to FAIR data principles .

Q. How can green chemistry principles be applied to optimize this compound synthesis?

  • Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic asymmetric synthesis to reduce waste and improve enantioselectivity.
  • Monitor reaction efficiency using real-time analytics (e.g., in situ FTIR) to minimize resource use .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action?

  • Use molecular docking (AutoDock Vina) to predict binding affinities with asthma-related targets (e.g., PDE4).
  • Perform MD simulations (GROMACS) to analyze protein-ligand stability over time.
  • Validate predictions with knockout models or siRNA-mediated gene silencing .

Q. How should researchers design studies to address conflicting reports on this compound’s toxicity profile?

  • Conduct comprehensive toxicity screens (acute, subchronic, and chronic) in accordance with OECD guidelines.
  • Compare results across multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity).
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., dosage, exposure duration) .

Methodological Guidance Table

Research AspectRecommended ApproachKey References
Synthesis Optimize Fischer oxazole synthesis with microwave-assisted reaction conditions.
Data Analysis Apply mixed-effects models to account for inter-lab variability in pharmacological assays.
Regulatory Compliance Cross-check UNII (A34YCH7N8A) and EMA identifiers during preclinical documentation.
Toxicity Studies Use OECD TG 407 guidelines for 28-day repeated dose toxicity testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.